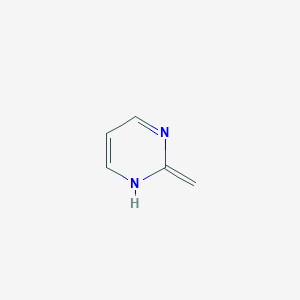
Pyrimidine, 1,2-dihydro-2-methylene-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-1,2-dihydropyrimidine is a heterocyclic compound characterized by a six-membered ring containing nitrogen atoms. This compound is known for its high reactivity and nucleophilicity, making it a valuable intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, contributing to its versatility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-1,2-dihydropyrimidine typically involves the Biginelli reaction, a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea . This reaction can be catalyzed by various agents, including Lewis acids and silica-supported solid acids. For instance, the use of Ziegler–Natta catalysts or graphite as a green catalyst has been reported to enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of 2-Methylene-1,2-dihydropyrimidine often employs solvent-free conditions to minimize environmental impact and reduce costs. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylene-1,2-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-Methylene-1,2-dihydropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylene-1,2-dihydropyrimidine involves its high nucleophilicity, which allows it to readily react with electrophiles. This reactivity is attributed to the presence of the exocyclic methylene group, which enhances its ability to form zwitterionic adducts with various electrophiles . These adducts can undergo tautomerization to yield stable products, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share structural similarities with 2-Methylene-1,2-dihydropyrimidine and exhibit similar reactivity and biological activities.
1,2-Dihydropyridines: These compounds also possess high nucleophilicity and are used in the synthesis of various bioactive molecules.
Uniqueness: 2-Methylene-1,2-dihydropyrimidine stands out due to its unique combination of high reactivity and stability, which makes it a valuable intermediate in both academic research and industrial applications. Its ability to form stable zwitterionic adducts and undergo tautomerization further enhances its utility in chemical synthesis .
Eigenschaften
CAS-Nummer |
184839-44-9 |
|---|---|
Molekularformel |
C5H6N2 |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
2-methylidene-1H-pyrimidine |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2 |
InChI-Schlüssel |
KJOJQGJAIBTBHR-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC=N1 |
Kanonische SMILES |
C=C1NC=CC=N1 |
Synonyme |
Pyrimidine, 1,2-dihydro-2-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















